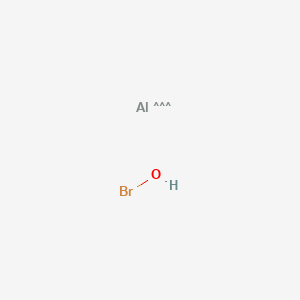
aluminum;hypobromous acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
aluminum;hypobromous acid: is a chemical compound with the molecular formula AlBrHO It is characterized by the presence of multiple bromine atoms and a hydroxyl group attached to an aluminum center
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of aluminum;hypobromous acid typically involves the reaction of aluminum compounds with bromine and hydroxyl-containing reagents. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using specialized equipment to ensure consistent quality and high yield. The process often includes steps such as purification and crystallization to obtain the final product in a usable form.
Analyse Des Réactions Chimiques
Types of Reactions: aluminum;hypobromous acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of aluminum.
Reduction: Reduction reactions can convert the compound into lower oxidation states or other aluminum-containing species.
Substitution: The bromine atoms in the compound can be substituted with other halogens or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like halide ions or amines can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce aluminum oxides, while substitution reactions can yield various substituted aluminum compounds.
Applications De Recherche Scientifique
Chemistry: In chemistry, aluminum;hypobromous acid is used as a reagent in various organic and inorganic synthesis reactions. Its unique reactivity makes it valuable for creating complex molecules and materials.
Biology and Medicine: The compound’s potential biological activity is being explored in fields such as medicinal chemistry and pharmacology. It may serve as a precursor for developing new drugs or therapeutic agents.
Industry: In industrial applications, this compound is used in the production of specialized materials, coatings, and catalysts. Its properties make it suitable for use in high-performance applications.
Mécanisme D'action
The mechanism by which aluminum;hypobromous acid exerts its effects involves interactions with molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The specific pathways involved can vary depending on the context and application.
Comparaison Avec Des Composés Similaires
Aluminum hydroxide: A commonly used compound with similar hydroxyl functionality but lacking the bromine atoms.
Aluminum bromide: Contains bromine atoms but lacks the hydroxyl group.
Aluminum chloride: Another halogenated aluminum compound with different reactivity and applications.
Uniqueness: aluminum;hypobromous acid is unique due to its combination of bromine atoms and a hydroxyl group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where other aluminum compounds may not be suitable.
Propriétés
Numéro CAS |
109973-80-0 |
|---|---|
Formule moléculaire |
AlBrHO |
Poids moléculaire |
123.893 |
InChI |
InChI=1S/Al.BrHO/c;1-2/h;2H |
Clé InChI |
XNLYYQDZUNCJRA-UHFFFAOYSA-N |
SMILES |
OBr.[Al] |
Synonymes |
ALUMINUM BROMOHYDRATE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















